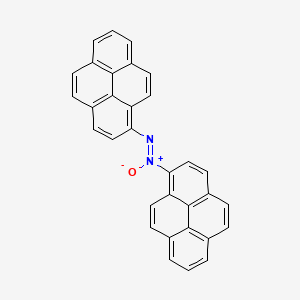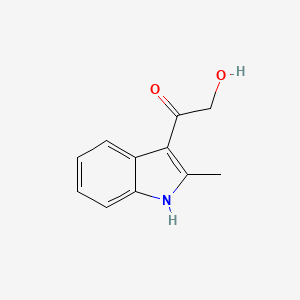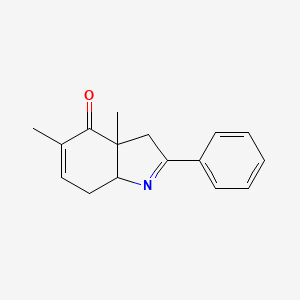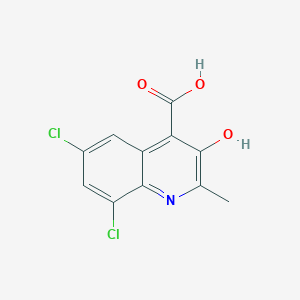
9(10H)-Acridinone, 4-nitro-1-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is a chemical compound with the molecular formula C19H12N2O3S. It is known for its unique structure, which includes an acridinone core substituted with a nitro group and a phenylthio group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of acridinone with nitric acid to introduce the nitro group, followed by the reaction with thiophenol to attach the phenylthio group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized acridinone derivatives.
Aplicaciones Científicas De Investigación
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylacetyl: Another nitro-containing compound with different functional groups.
4-Nitro-1H-imidazoyl: A compound with a similar nitro group but different core structure
Uniqueness
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is unique due to its acridinone core, which provides distinct chemical and biological properties compared to other nitro-containing compounds.
Propiedades
| 21810-29-7 | |
Fórmula molecular |
C19H12N2O3S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-nitro-1-phenylsulfanyl-10H-acridin-9-one |
InChI |
InChI=1S/C19H12N2O3S/c22-19-13-8-4-5-9-14(13)20-18-15(21(23)24)10-11-16(17(18)19)25-12-6-2-1-3-7-12/h1-11H,(H,20,22) |
Clave InChI |
GXVKCZFAZONQGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)





![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

